molecular formula C11H11NO B11722247 3-(2-methoxyphenyl)but-2-enenitrile

3-(2-methoxyphenyl)but-2-enenitrile

Cat. No.: B11722247
M. Wt: 173.21 g/mol
InChI Key: ZBPWJWXDCUFULS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)but-2-enenitrile typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by dehydration to yield the desired product .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)but-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)but-2-enenitrile is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although not used clinically.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)but-2-enenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The methoxy group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyphenyl)prop-2-enenitrile
  • 3-(2-Methoxyphenyl)but-2-enenitrile
  • This compound

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy group and the but-2-enenitrile moiety. These features confer distinct reactivity and properties compared to other similar compounds .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(2-methoxyphenyl)but-2-enenitrile

InChI

InChI=1S/C11H11NO/c1-9(7-8-12)10-5-3-4-6-11(10)13-2/h3-7H,1-2H3

InChI Key

ZBPWJWXDCUFULS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C1=CC=CC=C1OC

Origin of Product

United States

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